

CC-122 (Avadomide) in Combination Therapies for Advanced Malignancies: A Comparative Guide

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Compound of Interest

Compound Name: *Anticancer agent 122*

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This guide provides a comparative analysis of CC-122 (avadomide) in combination with other therapeutic agents for the treatment of advanced malignancies. CC-122 is a novel Cereblon E3 Ligase Modulating Drug (CELMoD) with a distinct mechanism of action that has shown promise in various hematological and solid tumors. This document summarizes key clinical trial data, details experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.

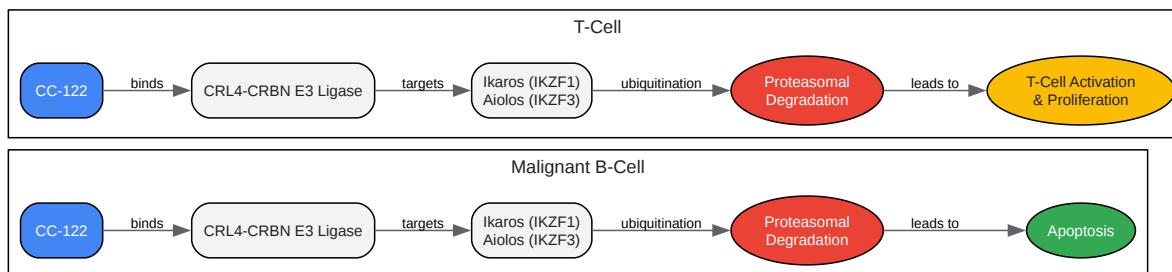
Mechanism of Action: CC-122 as a Pleiotropic Pathway Modifier

CC-122 exerts its anti-tumor effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).^[1] The degradation of these transcription factors has dual effects:

- Direct Anti-tumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes, resulting in apoptosis.^{[2][3]}

- Immunomodulatory Effects: In T-cells, the degradation of these factors enhances T-cell activation and proliferation.

This dual mechanism of action provides a strong rationale for combining CC-122 with other anti-cancer agents to achieve synergistic effects.



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CC-122 dual mechanism of action.

Clinical Performance of CC-122 Combination Therapies

Clinical investigations have evaluated CC-122 in combination with various agents across different malignancies. The following tables summarize the efficacy and safety data from key clinical trials.

Table 1: Efficacy of CC-122 Combination Therapies in Hematological Malignancies

Combination Regimen	Malignancy	Clinical Trial ID	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (PFS)
CC-122 + Rituximab	Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)	NCT02031419	40.7%	-	8.0 months	-
CC-122 + Rituximab	Relapsed/Refractory Follicular Lymphoma (FL)	NCT02031419	80.5%	-	27.6 months	-
CC-122 + R-CHOP	Newly Diagnosed High-Risk DLBCL	NCT03283202	88%	79%	-	1-year PFS rate: 80%
Comparative Regimen						
Lenalidomide + Rituximab	Relapsed/Refractory DLBCL	-	33%	13% (6 CR)	10.2 months	3.7 months

Data for Lenalidomide + Rituximab from a Phase II trial in relapsed/refractory DLBCL, transformed large cell lymphoma, and grade 3 follicular lymphoma.

Table 2: Safety Profile of CC-122 Combination Therapies (Grade 3/4 Adverse Events)

Combination Regimen	Malignancy	Most Common Grade 3/4 Adverse Events ($\geq 10\%$ incidence)
CC-122 + Rituximab	R/R DLBCL and FL	Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)
CC-122 + R-CHOP	Newly Diagnosed High-Risk DLBCL	Neutropenia (54%), Anemia (20%), Leukopenia (20%), Lymphopenia (14%), Hypophosphatemia (14%), Febrile Neutropenia (11%)
<hr/>		
Comparative Regimen		
Lenalidomide + Rituximab	R/R DLBCL	Neutropenia (53%), Lymphopenia (40%), Thrombocytopenia (33%), Leukopenia (27%), Anemia (18%)

CC-122 in Combination with Checkpoint Inhibitors

The immunomodulatory properties of CC-122 make it a compelling partner for immune checkpoint inhibitors like nivolumab. A phase II clinical trial (NCT03834623) is evaluating the combination of CC-122 and nivolumab in patients with advanced melanoma. While the full results of this study are not yet published, the trial design and rationale are based on the hypothesis that CC-122 can enhance the anti-tumor immune response elicited by PD-1 blockade.

For a comparative perspective, data from trials combining the checkpoint inhibitors nivolumab and ipilimumab in advanced melanoma are presented below.

Table 3: Efficacy of Nivolumab + Ipilimumab in Advanced Melanoma (for comparison)

Combination Regimen	Malignancy	Clinical Trial ID	Overall Response Rate (ORR)	Complete Response (CR)	Median Progression-Free Survival (PFS)	2-Year Overall Survival (OS) Rate
Nivolumab + Ipilimumab	Advanced Melanoma	CheckMate 067	58%	22%	11.5 months	64%

Data from the CheckMate 067 trial serves as a benchmark for immunotherapy combinations in advanced melanoma.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of standard protocols for key assays used in the clinical evaluation of cancer immunotherapies.

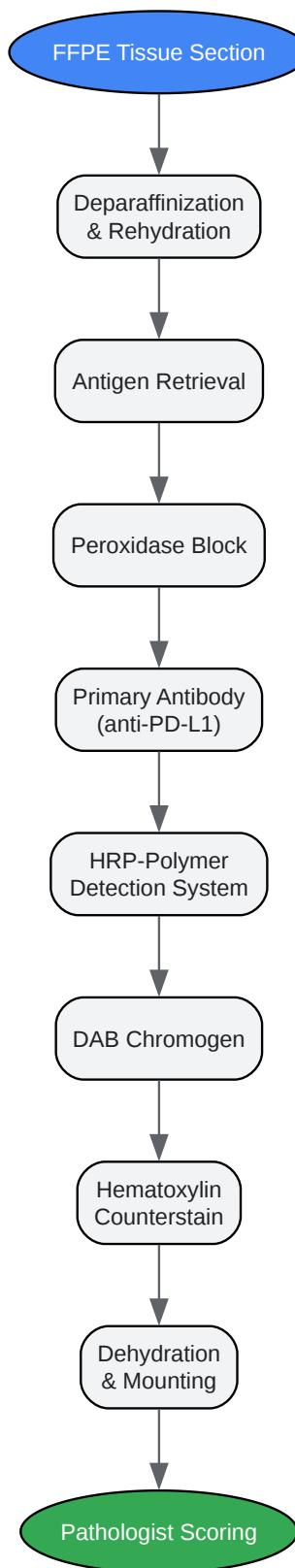
Immunohistochemistry (IHC) for PD-L1 Expression

Objective: To determine the expression level of Programmed Death-Ligand 1 (PD-L1) in tumor tissue, which can be a predictive biomarker for response to checkpoint inhibitors.

Methodology:

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μ m) are mounted on positively charged slides.
- **Deparaffinization and Rehydration:** Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed using a target retrieval solution (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
- **Peroxidase Block:** Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution.

- Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PD-L1 (e.g., clone 22C3 or 28-8) at a predetermined concentration and for a specified duration.
- Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
- Chromogen Application: The antigen-antibody complex is visualized by adding a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and then coverslipped.
- Scoring: The percentage of tumor cells with positive membranous PD-L1 staining is assessed by a trained pathologist.

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Immunohistochemistry workflow.

Flow Cytometry for T-Cell Exhaustion Markers

Objective: To quantify the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on T-cell subsets in peripheral blood.

Methodology:

- Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Cell Staining:
 - A cocktail of fluorescently-labeled monoclonal antibodies targeting surface markers (e.g., CD3, CD4, CD8, PD-1, TIM-3, LAG-3) is prepared.
 - A defined number of PBMCs are incubated with the antibody cocktail in the dark.
- Washing: Cells are washed with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
- Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
- Data Analysis:
 - A gating strategy is applied to identify lymphocyte populations and then specific T-cell subsets (e.g., CD4+ and CD8+ T-cells).
 - The expression levels and co-expression of exhaustion markers on these subsets are quantified.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

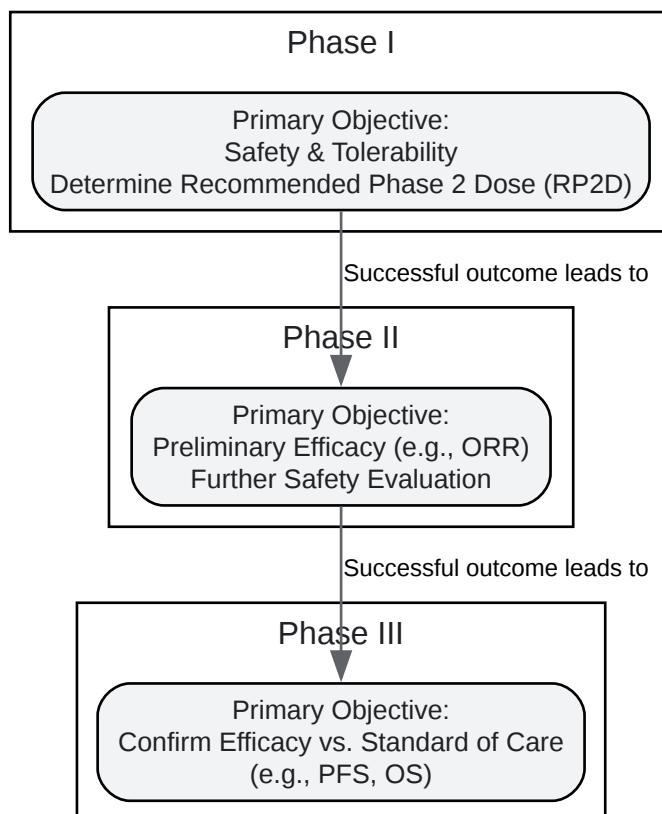
Objective: To measure the concentration of specific cytokines (e.g., IL-2, IFN- γ) in patient serum or plasma.

Methodology:

- **Plate Coating:** A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
- **Blocking:** The plate is washed, and a blocking buffer (e.g., BSA in PBS) is added to prevent non-specific binding.
- **Sample Incubation:** Patient serum/plasma samples and a standard curve of known cytokine concentrations are added to the wells and incubated.
- **Detection Antibody:** The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
- **Enzyme Conjugate:** After another wash, streptavidin-HRP is added, which binds to the biotinylated detection antibody.
- **Substrate Addition:** The plate is washed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
- **Reaction Stoppage and Reading:** The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader at a specific wavelength.
- **Quantification:** The cytokine concentration in the samples is determined by interpolating their absorbance values from the standard curve.

Logical Relationships in Clinical Trial Design

The design of clinical trials for combination therapies follows a logical progression to ensure patient safety and to effectively evaluate the efficacy of the new regimen.



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Logical progression of clinical trials.

Conclusion

CC-122 (avadomide) in combination with other anti-cancer agents represents a promising therapeutic strategy for various advanced malignancies. Its dual mechanism of directly targeting tumor cells and modulating the immune system provides a strong rationale for its use in combination regimens. The clinical data presented in this guide demonstrate the potential of CC-122 to improve patient outcomes. Further research, including the awaited results from the combination trial with nivolumab, will continue to define the role of this novel CELMoD in the evolving landscape of cancer therapy.

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